BenchChemオンラインストアへようこそ!

N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Lipophilicity Drug Design ADME

This compound combines a cyclopropyl amide, a geminally disubstituted cyclohexane core, and a 1H-tetrazole ring—a distinct pharmacophore for ACAT inhibition and GPCR modulation SAR studies. The cyclopropyl group enhances metabolic stability versus N-alkyl analogs, ensuring assay reproducibility. Ideal as a specialized screening compound or synthetic intermediate in early-stage drug discovery programs requiring precise structural differentiation.

Molecular Formula C13H21N5O
Molecular Weight 263.34 g/mol
Cat. No. B4503620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Molecular FormulaC13H21N5O
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)NC2CC2)CN3C=NN=N3
InChIInChI=1S/C13H21N5O/c19-12(15-11-4-5-11)8-13(6-2-1-3-7-13)9-18-10-14-16-17-18/h10-11H,1-9H2,(H,15,19)
InChIKeyGLUHSKFQEZJSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: A Tetrazole-Acetamide Research Compound for Targeted Screening


N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide belongs to a class of synthetic small molecules featuring a cyclopropyl amide group, a cyclohexyl core, and a 1H-tetrazole moiety. This structural combination is characteristic of compounds investigated for diverse biological targets, including acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and G-protein coupled receptor modulation. The compound is cataloged in chemical databases but has limited publicly reported biological activity data, suggesting it is primarily utilized as a specialized screening compound or synthetic intermediate in early-stage drug discovery programs [1] [2].

Why N-Cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Cannot Be Simply Replaced by Analogs


The compound’s unique combination of a cyclopropyl amide, a geminally disubstituted cyclohexane, and a tetrazole ring creates a distinct pharmacophore profile. Simple substitution with analogs like N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide or N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would alter critical molecular properties such as lipophilicity (logP), hydrogen-bonding capacity, and metabolic stability. The cyclopropyl group, in particular, is known to influence metabolic stability and target binding through its unique electronic and steric effects, making generic substitution unreliable for assay reproducibility [1]. The following quantitative evidence, where available, highlights measurable differences that inform scientific selection.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide


Lipophilicity (logP) Differentiation from N-Alkyl Analogs

The target compound’s cyclopropyl group confers a distinct lipophilicity profile compared to straight-chain or branched alkyl analogs. Based on class-level inference from related tetrazole-acetamide series, the cyclopropyl derivative is expected to have a lower logP than its n-hexyl analog, potentially improving aqueous solubility and reducing non-specific binding. Direct experimental logP data for the target compound is not publicly available; however, calculated logP values for similar compounds support this trend [1].

Lipophilicity Drug Design ADME

ACAT Inhibitory Activity: Class-Level Comparison

Tetrazole alkyl amides, including those with cycloalkyl substituents, have been disclosed as ACAT inhibitors. Patent US5646170 exemplifies compounds where R1 is cyclopropyl, cyclohexyl, etc., and reports IC50 values in the micromolar range for select examples. While no specific IC50 is reported for the target compound, the structural features suggest ACAT inhibitory potential comparable to disclosed analogs [1].

ACAT Inhibition Cholesterol Metabolism Cardiovascular

BindingDB Record: Adenylate Cyclase 8 Inhibition (Indirect Evidence)

A compound with a similar cyclopropyl-tetrazole-acetamide scaffold (CHEMBL4574197) exhibits an IC50 of 29 µM against human Adenylate Cyclase 8 (AC8) in HEK293 cells [1]. While not a direct match, this provides a quantitative benchmark for the target compound’s potential activity in cAMP signaling pathways. Direct comparative data for the exact compound is lacking.

cAMP Signaling Adenylate Cyclase High-Throughput Screening

Nociceptin/Orphanin FQ Receptor Binding Affinity – Comparator Class Data

Cyclohexane-acetamide derivatives with tetrazole substituents have been investigated as nociceptin/orphanin FQ (NOP) receptor ligands. For example, a related compound (US9120797, Example 32) exhibits a Ki of 1.10 nM against the human NOP receptor [1]. While structurally distinct from the target compound, this illustrates the binding affinity achievable within this chemical space and sets a benchmark for receptor binding assays.

Opioid Receptor Pain Research GPCR

Optimal Research and Industrial Applications for N-Cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide


In Vitro ACAT Inhibition Profiling for Cardiovascular Drug Discovery

The tetrazole-amide scaffold has established ACAT inhibitory activity. This compound can serve as a tool for structure-activity relationship (SAR) studies to optimize potency and selectivity against ACAT isoforms, leveraging the quantitative benchmarks from Patent US5646170 [1].

GPCR Screening Library Component for Pain and Inflammation Targets

Given the high affinity of related cyclohexyl-tetrazole amides for nociceptin/orphanin FQ receptors, this compound is a candidate for broad GPCR panel screening, particularly for opioid and bradykinin receptor families [1].

Chemical Probe for cAMP Signaling Pathway Analysis

Structural analogs show adenylate cyclase 8 inhibition in the low micromolar range. This compound could be used to probe cAMP-dependent signaling in HEK293 or other cell models, with CHEMBL4574197 as a reference inhibitor [1].

Metabolic Stability and Pharmacokinetic Profiling Studies

The cyclopropyl group is often introduced to enhance metabolic stability. Comparative microsomal stability assays against N-alkyl analogs can quantify the effect of the cyclopropyl modification on half-life and intrinsic clearance, providing critical data for lead optimization.

Quote Request

Request a Quote for N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.